4-Chloro-2,5-xylenol

Beschreibung

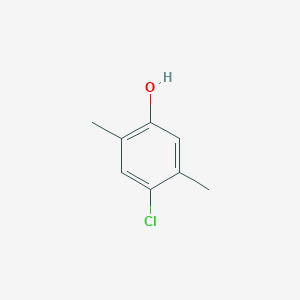

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRJLQJSFOSVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150024 | |

| Record name | 4-Chloro-2,5-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-06-7 | |

| Record name | 4-Chloro-2,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,5-xylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2,5-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Understanding the Core of a Widely Utilized Antimicrobial Agent

An In-Depth Technical Guide to the Chemical Properties and Structure of 4-Chloro-3,5-dimethylphenol (PCMX)

For the seasoned researcher and the drug development professional, a thorough understanding of a molecule's fundamental characteristics is paramount. This guide provides a comprehensive technical overview of 4-Chloro-3,5-dimethylphenol, a compound more commonly known in the scientific and industrial communities as para-chloro-meta-xylenol (PCMX) or Chloroxylenol. While the user's query specified "4-Chloro-2,5-xylenol," it is important to clarify that the widely studied and commercially significant isomer is 4-Chloro-3,5-dimethylphenol. This document will focus on this latter, crucial compound, delving into its chemical structure, physicochemical properties, synthesis, and the mechanistic underpinnings of its potent antimicrobial activity. Our approach is to not merely list data, but to provide causal explanations and field-proven insights to empower your research and development endeavors.

Molecular Structure and Chemical Identity

The antimicrobial efficacy and physical behavior of 4-Chloro-3,5-dimethylphenol are intrinsically linked to its molecular architecture. It is a halogenated phenolic compound, specifically a chlorinated xylenol.[1][2] The structure consists of a benzene ring substituted with a hydroxyl group, two methyl groups at positions 3 and 5, and a chlorine atom at position 4. This specific arrangement of substituents is critical to its function.

The phenolic hydroxyl group is the primary site of its acidic nature and a key player in its mechanism of action. The two methyl groups and the chlorine atom contribute to the molecule's lipophilicity, which is crucial for its ability to penetrate microbial cell membranes.[3]

Below is a visualization of the chemical structure of 4-Chloro-3,5-dimethylphenol.

Caption: 2D Structure of 4-Chloro-3,5-dimethylphenol (PCMX).

Key Identifiers:

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-Chloro-3,5-dimethylphenol is essential for formulation development, predicting its environmental fate, and understanding its biological interactions.

| Property | Value | Source(s) |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Odor | Characteristic phenolic odor | [5] |

| Melting Point | 114-116 °C | [2] |

| Boiling Point | 246 °C | [1] |

| Water Solubility | 0.3 g/L (20 °C) | [6] |

| pKa | 9.76 | [1] |

| LogP (Octanol-Water) | 3.27-3.377 | [1] |

Solubility Profile in Organic Solvents: The limited aqueous solubility and higher solubility in organic solvents are key considerations for its formulation in various products. It is freely soluble in alcohols, ethers, and polyglycols.[6][7]

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Source(s) |

| Alcohols | Isopropanol | 25 | 50.0 | [8] |

| Ethanol | Not Specified | 29.0 | [8] | |

| Ketones | Acetone | 15 | 58.0 | [8] |

| Aromatic Hydrocarbons | Toluene | 15 | 7.0 | [8] |

| Benzene | 15 | 6.0 | [8] | |

| Sulfoxides | DMSO | Not Specified | ≥ 10.0 | [8] |

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of 4-Chloro-3,5-dimethylphenol require a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple and characteristic. The two methyl groups will appear as a singlet, and due to the symmetry of the molecule, the two aromatic protons will also be a singlet. The hydroxyl proton will be a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

Expected Chemical Shifts (in CDCl₃):

-

~2.2-2.3 ppm (s, 6H, 2 x CH₃)

-

~4.5-5.5 ppm (s, 1H, -OH)

-

~6.6-6.8 ppm (s, 2H, Ar-H)

-

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

-

Expected Chemical Shifts (in CDCl₃):

-

~20-22 ppm (2 x CH₃)

-

~118-120 ppm (C-Cl)

-

~128-130 ppm (Ar-CH)

-

~138-140 ppm (C-CH₃)

-

~152-154 ppm (C-OH)

-

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

-

Key Vibrational Frequencies:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (phenol): A strong peak around 1200-1250 cm⁻¹.

-

C-Cl stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z 156, with a characteristic M+2 peak at m/z 158 with about one-third the intensity, confirming the presence of one chlorine atom.

Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the phenolic group, which can lead to poor peak shape in GC, derivatization is often employed to improve chromatographic performance.[9]

Objective: To quantify the concentration of 4-Chloro-3,5-dimethylphenol in a sample matrix.

Principle: The phenolic hydroxyl group is converted to a less polar acetate ester through acetylation. The derivatized analyte is then separated and quantified by GC-MS.

Step-by-Step Methodology:

-

Internal Standard Addition: Spike the sample with a known concentration of an appropriate internal standard (e.g., 4-bromophenol) to correct for variations in extraction and analysis.[9]

-

pH Adjustment and Extraction:

-

Acidify the aqueous sample with nitric acid to a pH below the pKa of 4-Chloro-3,5-dimethylphenol (e.g., pH < 2) to ensure it is in its protonated, less polar form.[9]

-

Perform a liquid-liquid extraction with a non-polar organic solvent like toluene or dichloromethane.

-

-

Derivatization (Acetylation):

-

To the extracted organic phase, add an excess of acetic anhydride and a base catalyst (e.g., pyridine or sodium carbonate).[9]

-

Heat the mixture gently (e.g., 60°C for 30 minutes) to drive the reaction to completion.

-

-

Sample Cleanup:

-

Wash the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove excess acetic anhydride and any acidic byproducts.

-

Wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the final extract into the GC-MS.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.

-

Oven Program: A temperature gradient program should be used to ensure good separation, for example, starting at 50°C and ramping to 280°C.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte and internal standard.[10]

-

-

Quantification: Create a calibration curve using standards prepared in the same manner. The concentration of 4-Chloro-3,5-dimethylphenol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis of 4-Chloro-3,5-dimethylphenol

The most common industrial synthesis route involves the direct chlorination of 3,5-dimethylphenol.

Reaction Principle

This is an electrophilic aromatic substitution reaction where a chlorinating agent is used to introduce a chlorine atom onto the aromatic ring of 3,5-dimethylphenol. The hydroxyl and two methyl groups are ortho-para directing. Since the para position to the hydroxyl group is open and sterically accessible, chlorination occurs regioselectively at this position.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 4-Chloro-3,5-dimethylphenol.

Representative Laboratory Protocol

This protocol is based on a copper-catalyzed oxidative chlorination method.[11][12]

Materials:

-

3,5-Dimethylphenol

-

Copper (II) chloride dihydrate (catalyst)

-

Concentrated hydrochloric acid (chlorinating agent)

-

Dichloroethane (solvent)

-

Oxygen gas (oxidizing agent)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and gas inlet tube, combine 3,5-dimethylphenol (1 mole equivalent), copper (II) chloride dihydrate (0.5 mole equivalent), and dichloroethane (approx. 4 mL per gram of phenol).[11]

-

Add concentrated hydrochloric acid (1 mole equivalent).[11]

-

Heat the stirred mixture to 80°C.[11]

-

Once at temperature, begin bubbling oxygen gas through the reaction mixture at a steady rate.

-

Maintain the temperature and stirring for approximately 5 hours. Monitor the reaction's progress by periodically taking small aliquots of the organic phase and analyzing them by GC until the 3,5-dimethylphenol is consumed (typically <0.1% remaining).[11]

-

After the reaction is complete, stop the heating and oxygen flow. Allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic layer.

-

Remove the dichloroethane solvent from the organic layer via distillation under reduced pressure.

-

The resulting crude solid is then purified by recrystallization from a minimal amount of hot dichloroethane or chloroform to yield pure 4-Chloro-3,5-dimethylphenol as a white crystalline product.[11]

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Mechanism of Antimicrobial Action

The efficacy of 4-Chloro-3,5-dimethylphenol as an antimicrobial agent stems from its ability to disrupt fundamental structures and processes within microbial cells, particularly bacteria.[13] It is most effective against Gram-positive bacteria.[1][14]

Primary Mechanism: Cell Membrane Disruption

-

Adsorption and Penetration: The lipophilic nature of the molecule allows it to partition into the lipid-rich cell membrane of bacteria.

-

Membrane Fluidization: The insertion of 4-Chloro-3,5-dimethylphenol molecules into the lipid bilayer disrupts the ordered structure, increasing membrane fluidity and permeability.[5]

-

Loss of Integrity: This disruption leads to the leakage of essential intracellular components, such as ions (e.g., K⁺), ATP, and other small molecules.[1][15]

-

Dissipation of Proton Motive Force: The uncontrolled leakage of ions collapses the electrochemical gradient across the membrane, which is vital for ATP synthesis and transport processes.

Secondary Mechanism: Enzyme Inhibition and Protein Denaturation

-

Once inside the cell, the phenolic hydroxyl group can form hydrogen bonds with and denature various essential enzymes and proteins.[5][14] This inhibits critical metabolic pathways, including nucleic acid and protein synthesis.[5][14]

-

At higher concentrations, widespread coagulation of proteins and nucleic acids occurs, leading to rapid cell death.[14]

Caption: The dual mechanism of action of 4-Chloro-3,5-dimethylphenol.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency.

| Microorganism | MIC Range (mg/L) | Source(s) |

| Pseudomonas putida | 62.5 - 250 | [15][16] |

| Pseudomonas moorei | 62.5 - 250 | [15][16] |

| Sphingomonas mali | 62.5 - 250 | [15][16] |

| Bacillus subtilis | 62.5 - 250 | [15][16] |

| Staphylococcus aureus | 3.4 (g/L) | [17] |

| Escherichia coli | 3.5 (g/L) | [17] |

| Enterococcus faecalis | 2.5 (g/L) | [17] |

Conclusion: A Versatile and Well-Characterized Antimicrobial

4-Chloro-3,5-dimethylphenol is a compound whose widespread use is firmly grounded in its well-defined chemical properties and robust mechanism of action. Its specific molecular structure confers a balance of lipophilicity and reactive potential that makes it a highly effective agent for disrupting microbial life. For professionals in research and drug development, a deep appreciation of its synthesis, analytical characterization, and the physicochemical principles governing its function is not merely academic—it is the foundation for innovation in formulation, application, and the development of next-generation antimicrobial strategies.

References

-

PubChem. 4-chloro-3,5-dimethylphenol. [Link]

-

DakshChemie. How does chloroxylenol work on gram - positive bacteria? - Blog. [Link]

-

Ataman Kimya. Chloroxylenol. [Link]

-

European Review for Medical and Pharmacological Sciences. Antibacterial activity of chloroxylenol and thymol against pathogenic bacteria isolated from under long nails. [Link]

-

Wikipedia. Chloroxylenol. [Link]

-

Grokipedia. Chloroxylenol. [Link]

-

ResearchGate. The MIC values of three types of chloroxylenol (S 1 ,S 2 ,Sp) on... [Link]

-

UL Prospector. Chloroxylenol (PCMX) by Jiangsu Huanxin High-tech Materials Co., Ltd. [Link]

- Google Patents. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.

-

National Institutes of Health. Development and In Vitro Validation of Antibacterial Paints Containing Chloroxylenol and Terpineol. [Link]

- Google Patents. CN103351282B - Preparing method for 4-chlorine-3,5-xylenol.

-

Fengchen Group. 4-Chloro-3,5-dimethylphenol, 4 Chloro 3,5 Dimethyl Phenol P-Chloro-m-xylenol (PCMX). [Link]

-

The Royal Society of Chemistry. Supporting information for... [Link]

-

NIST. 4-Chloro-3,5-dimethylphenol, o-ethoxycarbonyl- - Optional[Vapor Phase IR] - Spectrum. [Link]

-

ResearchGate. The Effect of Triclosan and Chloroxylenol on Bacterial Membranes. [Link]

-

ResearchGate. How can I conduct a minimum inhibitory concentration (MIC) using chloroxylenol? [Link]

-

NIST. Phenol, 4-chloro-3-methyl- - the NIST WebBook. [Link]

-

Master Analyse et Controle. Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS. [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

-

Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Unilong. 4-Chloro-3 5-dimethylphenol / 4-Chloro-3,5-Xylenol / PCMX Cas 88-04-0 with MF C8H9ClO. [Link]

-

EMBL-EBI. 4-chloro-3,5-dimethylphenol (CHEBI:34393). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805). [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

NIST. 4-Chloro-2,6-dimethylphenol - the NIST WebBook. [Link]

-

EPA. Method 8041A: Phenols by Gas Chromatography. [Link]

Sources

- 1. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 4-Chloro-3,5-dimethylphenol, 4 Chloro 3,5 Dimethyl Phenol P-Chloro-m-xylenol (PCMX) Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. How does chloroxylenol work on gram - positive bacteria? - Blog [sinoshiny.com]

- 6. ulprospector.com [ulprospector.com]

- 7. China 4-Chloro-3 5-dimethylphenol / 4-Chloro-3,5-Xylenol / PCMX Cas 88-04-0 with MF C8H9ClO factory and manufacturers | Unilong [unilongmaterial.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]

- 12. CN103351282B - Preparing method for 4-chlorine-3,5-xylenol - Google Patents [patents.google.com]

- 13. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 14. europeanreview.org [europeanreview.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Development and In Vitro Validation of Antibacterial Paints Containing Chloroxylenol and Terpineol - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isomeric Landscape of Chlorinated Xylenols: A Technical Guide to 4-Chloro-2,5-xylenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of halogenated phenols, precise molecular architecture dictates biological and chemical activity. This guide provides a comprehensive technical overview of 4-Chloro-2,5-xylenol, a lesser-known isomer of the widely used antiseptic, chloroxylenol. For researchers and drug development professionals, understanding the nuances between these isomers is critical for targeted synthesis, formulation, and application. This document will delve into the known synonyms, chemical identity, and properties of this compound, while also drawing critical comparisons with its ubiquitous 3,5-isomer to provide a complete scientific context.

Part 1: Core Identification and Synonymicon for this compound

This compound is a chlorinated aromatic organic compound. Its precise identity is defined by the substitution pattern on the xylenol backbone, which significantly influences its physicochemical properties and potential applications.

A comprehensive compilation of its synonyms is essential for unambiguous identification in literature, patents, and chemical inventories.

Table 1: Comprehensive List of Synonyms for this compound

| Type of Name | Synonym | Source |

| IUPAC Name | 4-Chloro-2,5-dimethylphenol | IUPAC Nomenclature |

| CAS Registry Number | 1124-06-7 | Chemical Abstracts Service |

| Common Synonyms | This compound | Common Chemical Name |

| 5-Chlor-2-hydroxy-p-xylol | [1] | |

| 2,5-Dimethyl-4-chlor-phenol | [1] | |

| Phenol, 4-chloro-2,5-dimethyl- | [1] | |

| 4-Chlor-p-xylenol | [1] |

It is imperative to distinguish this compound from its more commercially significant isomer, 4-Chloro-3,5-xylenol, which is widely known as chloroxylenol or PCMX.[2][3][4] The difference in the positions of the two methyl groups on the phenol ring leads to distinct chemical and biological characteristics.

Caption: Structural comparison of this compound and 4-Chloro-3,5-xylenol (PCMX).

Part 2: Physicochemical Properties and Comparative Analysis

While specific experimental data for this compound is limited in publicly accessible literature, we can infer some of its properties and compare them to the well-documented data for 4-Chloro-3,5-xylenol (PCMX).

Table 2: Physicochemical Properties of Chloroxylenol Isomers

| Property | This compound | 4-Chloro-3,5-xylenol (PCMX) |

| Molecular Formula | C₈H₉ClO | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol | 156.61 g/mol |

| Appearance | Likely a crystalline solid | White to off-white crystalline solid |

| Melting Point | Data not readily available | 115 °C |

| Boiling Point | Data not readily available | 246 °C |

| Solubility | Expected to be soluble in organic solvents and alkaline solutions, with low water solubility. | Soluble in alcohols, ethers, benzene, and alkaline solutions; slightly soluble in water.[2][4] |

| pKa | Estimated to be similar to other chlorophenols | 9.76 |

The difference in the substitution pattern is expected to influence properties such as melting point, boiling point, and dipole moment due to variations in molecular symmetry and intermolecular forces. The steric hindrance around the hydroxyl group in the 2,5-isomer may also affect its reactivity and acidity compared to the 3,5-isomer.

Part 3: Synthesis and Potential Applications

Synthesis Pathways

The synthesis of chlorinated xylenols typically involves the direct chlorination of the corresponding xylenol isomer. For this compound, the starting material would be 2,5-dimethylphenol.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-2,5-xylenol on Bacterial Cell Walls

Abstract

4-Chloro-2,5-xylenol, also known as para-chloro-meta-xylenol (PCMX), is a halogenated phenolic compound widely recognized for its broad-spectrum antimicrobial properties.[1][2][3][4] This technical guide provides a comprehensive examination of the molecular mechanisms through which PCMX exerts its bactericidal effects, with a primary focus on its interaction with and disruption of bacterial cell walls. Synthesizing current research, this document will detail the physicochemical properties of PCMX, the intricate structure of bacterial cell envelopes, and the subsequent cascade of events leading to cell death. Furthermore, this guide will present established experimental protocols for investigating these mechanisms, offering researchers and drug development professionals a robust framework for future studies.

Introduction: The Chemical Profile of a Potent Biocide

4-Chloro-3,5-dimethylphenol (PCMX) is a substituted phenol that has been utilized for decades as an antiseptic and disinfectant in various settings, from household products to clinical environments.[4][5] Its efficacy stems from its chemical structure, which facilitates its interaction with microbial cells.[4]

Chemical and Physical Properties of this compound (PCMX)

| Property | Value | Reference |

| Chemical Formula | C₈H₉ClO | [6] |

| Molar Mass | 156.61 g/mol | [6] |

| Appearance | Colorless to off-white solid | [3][5] |

| Odor | Phenolic | [5] |

| Melting Point | 115 °C | [5] |

| Boiling Point | 246 °C | [5] |

| Solubility in Water | 300 mg/L | [5] |

| log P (Octanol-Water Partition Coefficient) | 3.377 | [5] |

The lipophilic nature of PCMX, indicated by its high log P value, is a critical determinant of its antimicrobial activity, enabling it to readily partition into the lipid-rich environments of bacterial membranes.

The Target: An Overview of the Bacterial Cell Wall

The bacterial cell wall is a vital and complex structure that provides shape, and protection against osmotic stress and environmental insults.[7] Its composition differs significantly between Gram-positive and Gram-negative bacteria, which influences their susceptibility to antimicrobial agents like PCMX.

-

Gram-Positive Bacteria: Possess a thick, multi-layered peptidoglycan (PG) sacculus, which is extensively cross-linked. This layer is interspersed with teichoic and lipoteichoic acids that contribute to the overall negative charge of the cell surface and play roles in cell division and adhesion.[8]

-

Gram-Negative Bacteria: Feature a more complex cell envelope, with a thin peptidoglycan layer located in the periplasmic space between the inner (cytoplasmic) and outer membranes. The outer membrane is an asymmetric bilayer containing lipopolysaccharide (LPS) on its outer leaflet, which acts as a significant barrier to many antimicrobial compounds.

The primary bactericidal activity of PCMX is more pronounced against Gram-positive bacteria, which is attributed to the direct accessibility of the cytoplasmic membrane and its associated proteins, in contrast to the protective outer membrane of Gram-negative bacteria.[1][6][9]

The Core Mechanism: A Multi-Pronged Attack on the Bacterial Cell Envelope

The antimicrobial action of this compound is not attributed to a single, specific target but rather to a cascade of disruptive events initiated at the cell surface and culminating in cell death. The primary mechanism involves the disruption of the cytoplasmic membrane's integrity and function.[1][2]

Disruption of Cell Membrane Integrity

The initial and most critical interaction of PCMX with a bacterial cell is the perturbation of its cytoplasmic membrane.[1][2] This process can be broken down into several key steps:

-

Adsorption and Partitioning: Due to its hydrophobic nature, PCMX preferentially adsorbs to and partitions into the lipid bilayer of the bacterial cell membrane.[10]

-

Alteration of Membrane Fluidity: Upon insertion into the membrane, PCMX molecules disrupt the ordered packing of the phospholipid acyl chains.[1] Molecular dynamics simulations have shown that PCMX can induce a phase transition from a liquid-crystalline to a more rigid, liquid-ordered phase.[1] This alteration in fluidity impairs the normal functions of the membrane, including transport and signaling.

-

Increased Membrane Permeability: The disruption of the lipid bilayer leads to a loss of its selective permeability. This results in the leakage of essential intracellular components such as ions (e.g., K+), metabolites, and macromolecules like nucleic acids and proteins.[11] The release of materials that absorb at 260 nm is a common indicator of this membrane damage.[12]

Inactivation of Membrane-Associated Enzymes

The hydroxyl group of the phenolic structure of PCMX is believed to play a crucial role in its mechanism of action.[4][6] This group can form hydrogen bonds with and denature essential membrane-bound proteins and enzymes.[3][9][13] The inactivation of these proteins disrupts critical cellular processes:

-

Energy Metabolism: Inhibition of enzymes involved in the electron transport chain and ATP synthesis leads to a rapid depletion of cellular energy.[14]

-

Transport Systems: Disruption of protein-mediated transport of nutrients into the cell and waste products out of the cell further compromises cellular homeostasis.

-

Peptidoglycan Synthesis: While not the primary target, the disruption of the membrane environment can indirectly affect the function of enzymes involved in the later stages of cell wall biosynthesis, such as penicillin-binding proteins (PBPs) that catalyze the final transglycosylation and transpeptidation steps.[15]

The combined effect of membrane leakage and enzyme inactivation leads to a complete loss of cellular function and ultimately, cell death.

Experimental Methodologies for Elucidating the Mechanism of Action

A robust understanding of the antimicrobial mechanism of PCMX relies on a suite of well-designed experiments. The following protocols provide a framework for investigating the key aspects of its action on bacterial cell walls.

Protocol: Assessment of Bacterial Membrane Permeability

This protocol utilizes the release of UV-absorbing materials as an indicator of membrane damage.

Objective: To quantify the leakage of intracellular components following treatment with this compound.

Materials:

-

Mid-logarithmic phase bacterial culture (e.g., Staphylococcus aureus)

-

Phosphate-buffered saline (PBS), sterile

-

This compound (PCMX) stock solution in a suitable solvent (e.g., ethanol)

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Harvest bacterial cells from a mid-log phase culture by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with sterile PBS to remove residual growth medium.

-

Resuspend the cells in PBS to a final optical density (OD₆₀₀) of approximately 1.0.

-

Add PCMX to the cell suspension to achieve the desired final concentrations (including a solvent-only control).

-

Incubate the suspensions at 37°C with gentle agitation.

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each suspension.

-

Centrifuge the aliquots at 10,000 x g for 5 minutes to pellet the bacterial cells.

-

Carefully transfer the supernatant to a UV-transparent cuvette.

-

Measure the absorbance of the supernatant at 260 nm (A₂₆₀), which corresponds to the release of nucleic acids and other UV-absorbing materials.[12]

-

Plot A₂₆₀ versus time for each PCMX concentration to visualize the kinetics of membrane leakage.

Protocol: Visualization of Membrane Damage using Fluorescence Microscopy

This protocol employs fluorescent dyes to visually assess membrane integrity.

Objective: To qualitatively observe the disruption of bacterial cell membranes in real-time.

Materials:

-

Live/Dead BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide) or similar fluorescent dyes.[16][17]

-

Mid-logarithmic phase bacterial culture.

-

PBS, sterile.

-

PCMX stock solution.

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Prepare bacterial cells as described in Protocol 4.1 (steps 1-3).

-

Treat the cell suspension with PCMX at a concentration known to be bactericidal.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Add the fluorescent dyes (e.g., SYTO 9 and propidium iodide) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes.

-

Mount a small aliquot of the stained cell suspension on a microscope slide.

-

Visualize the cells using a fluorescence microscope.

-

SYTO 9 (green fluorescence) can penetrate both intact and damaged membranes, staining all cells.

-

Propidium iodide (red fluorescence) can only enter cells with compromised membranes.[17]

-

-

Observe the proportion of green (live) versus red (dead/membrane-compromised) cells in the treated and control samples.

Protocol: Enzyme Inhibition Assays

This protocol provides a general framework for assessing the inhibitory effect of PCMX on specific bacterial enzymes.

Objective: To determine if PCMX directly inhibits the activity of key bacterial enzymes.

Materials:

-

Purified target bacterial enzyme (e.g., a specific dehydrogenase or ATPase).

-

Substrate for the target enzyme.

-

Buffer solution optimal for enzyme activity.

-

PCMX stock solution.

-

Plate reader or spectrophotometer.

Procedure:

-

In a 96-well plate, add the buffer solution, the purified enzyme, and varying concentrations of PCMX. Include a control with no PCMX.

-

Pre-incubate the enzyme with PCMX for a short period (e.g., 10-15 minutes) to allow for potential binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which is indicative of product formation or substrate consumption.

-

Calculate the initial reaction rates for each PCMX concentration.

-

Plot the enzyme activity (as a percentage of the control) against the PCMX concentration to determine the IC₅₀ (the concentration of PCMX that inhibits 50% of the enzyme's activity).

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow for assessing membrane permeability.

Caption: The multi-targeted mechanism of this compound on bacteria.

Caption: Workflow for assessing bacterial membrane permeability.

Conclusion and Future Perspectives

The bactericidal activity of this compound is a consequence of its ability to induce catastrophic damage to the bacterial cell membrane, leading to the loss of structural integrity and essential functions.[1][2] Its multi-targeted approach, involving both lipid bilayer disruption and protein inactivation, makes the development of microbial resistance less likely compared to antibiotics with highly specific targets.[18]

Future research should focus on advanced techniques to further delineate the molecular interactions of PCMX with bacterial membranes. The use of solid-state NMR and neutron scattering could provide higher-resolution insights into the structural changes within the lipid bilayer.[19] Additionally, proteomic and metabolomic approaches could identify the full spectrum of cellular proteins and pathways affected by PCMX treatment. A deeper understanding of these mechanisms will not only reinforce the effective use of this established biocide but also inform the rational design of novel antimicrobial agents that target the bacterial cell envelope.

References

-

Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (n.d.). MDPI. [Link]

-

Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. (n.d.). PMC - NIH. [Link]

-

THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). IIP Series. [Link]

-

Future Antimicrobials: Natural and Functionalized Phenolics. (2023-01-22). PMC - NIH. [Link]

-

Preventing Microbial Infections with Natural Phenolic Compounds. (n.d.). MDPI. [Link]

-

The Effect of Triclosan and Chloroxylenol on Bacterial Membranes. (n.d.). ResearchGate. [Link]

-

Chloroxylenol. (n.d.). Wikipedia. [Link]

-

The Essential Role of PCMX in Modern Disinfectants and Personal Care Products. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chemical Biology Tools for examining the bacterial cell wall. (n.d.). PMC - PubMed Central - NIH. [Link]

-

Chloroxylenol. (n.d.). Grokipedia. [Link]

-

The Pharmacodynamics Of Chloroxylenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cell membrane integrity assays The measurement of the absorbance at 260... (n.d.). ResearchGate. [Link]

-

4-Chloro-3,5-dimethylphenol. (n.d.). PubChem. [Link]

-

Cell disruption methods. (n.d.). Unknown Source. [Link]

-

Comparison of bacteria disintegration methods and their influence on data analysis in metabolomics. (2021-10-21). PMC - NIH. [Link]

-

4-chloro-3,5-dimethylphenol (PCMX): An Antimicrobial Agent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Microbial cell disruption using chemical method. (2025-03-22). Dr. Manojkumar N. [Link]

-

Lab3: Cell disruption and extract. (n.d.). Unknown Source. [Link]

-

Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. (2017-01-22). Frontiers. [Link]

-

Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (n.d.). Frontiers. [Link]

-

(PDF) Absorbance-based assay for membrane disruption by antimicrobial peptides and synthetic copolymers using pyrroloquinoline quinone-loaded liposomes. (n.d.). ResearchGate. [Link]

-

4-Chloro-3,5-dimethylphenol (PCMX). (n.d.). atamankimya.com. [Link]

-

Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. (n.d.). PMC - PubMed Central. [Link]

-

Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation. (2021-04-06). NIH. [Link]

-

Investigation of phenolic compounds, in vitro antioxidant and enzyme inhibition activities of methanol and aqueous extracts of d. (n.d.). Botanica Serbica. [Link]

-

Chloroxylenol. (n.d.). PharmaCompass.com. [Link]

-

Phytochemical Composition and Bioactivity of Different Fruit Parts of Opuntia robusta and Opuntia ficus-indica: Conventional Versus NADES-Based Extraction. (n.d.). MDPI. [Link]

-

Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. (n.d.). PubMed Central. [Link]

-

Evaluation of Metabolic Enzyme Inhibitory Potency with Molecular Docking Assisted Studies: Phenolic Compound Analysis of Seseli resinosum. (n.d.). Taylor & Francis Online. [Link]

-

(PDF) Inhibitory effects of some phenolic compounds on enzymatic hydrolysis of sucrose. (2025-08-10). ResearchGate. [Link]

-

chloroxylenol, 88-04-0. (n.d.). The Good Scents Company. [Link]

-

Modulation of Peptidoglycan Synthesis by Recycled Cell Wall Tetrapeptides. (n.d.). PMC - NIH. [Link]

-

Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine in Gram-Positive Bacteria. (2022-04-28). Applied and Environmental Microbiology - ASM Journals. [Link]

-

Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. (n.d.). Unknown Source. [Link]

-

Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR. (n.d.). PMC - NIH. [Link]

-

Breaking down the cell wall: Still an attractive antibacterial strategy. (n.d.). PMC - PubMed Central. [Link]

-

A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids. (2020-12-08). PLOS Pathogens - Research journals. [Link]

-

The chemical structure of chloroxylenol by-products formed by the tested strain. (n.d.). ResearchGate. [Link]

-

Development and In Vitro Validation of Antibacterial Paints Containing Chloroxylenol and Terpineol. (n.d.). PMC - NIH. [Link]

-

Effect of Structure on the Interactions between Five Natural Antimicrobial Compounds and Phospholipids of Bacterial Cell Membrane on Model Monolayers. (n.d.). NIH. [Link]

-

Mechanisms conferring bacterial cell wall variability and adaptivity. (2024-09-26). PMC - PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. News - The Pharmacodynamics Of Chloroxylenol [sprchemical.com]

- 5. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 6. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanisms conferring bacterial cell wall variability and adaptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Breaking down the cell wall: Still an attractive antibacterial strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atamankimya.com [atamankimya.com]

- 10. iipseries.org [iipseries.org]

- 11. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. News - 4-chloro-3,5-dimethylphenol (PCMX): An Antimicrobial Agent [sprchemical.com]

- 14. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 17. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 18. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antimicrobial Action of 4-Chloro-2,5-xylenol: An In-Depth Technical Guide to its Enzymatic Inhibition Pathways in Microbes

Introduction: The Enduring Relevance of a Classic Antiseptic

4-Chloro-2,5-xylenol, also known as para-chloro-meta-xylenol (PCMX), is a halogenated phenolic compound that has been a stalwart in the arsenal of antiseptics and disinfectants for decades.[1][2][3] Its broad-spectrum efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses, has cemented its use in personal care products, clinical settings, and industrial applications.[1][3][4][5] While its antimicrobial properties are well-established, a deep and comprehensive understanding of the specific enzymatic inhibition pathways that underpin its potent biocidal activity is crucial for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its antimicrobial effects, with a focus on its impact on crucial microbial enzymatic pathways.

The Primary Site of Action: Disruption of the Microbial Cell Membrane

The consensus in the scientific literature points to the microbial cell membrane as the primary target of this compound.[4][6][7] Unlike antibiotics that may have highly specific intracellular targets, the lipophilic nature of PCMX allows it to readily partition into the lipid bilayer of the cell membrane. This initial interaction triggers a cascade of events that ultimately lead to the cessation of cellular function and cell death.

Molecular dynamics simulations and experimental evidence have shown that PCMX induces a phase transition in the bacterial membrane, moving it from a fluid, liquid-crystalline state to a more rigid, liquid-ordered phase.[6][7] This alteration in membrane fluidity has profound consequences for the multitude of enzymatic processes that are dependent on the dynamic nature of the cell membrane. Furthermore, at higher concentrations, chloroxylenol can promote the interdigitation of lipid chains, further compromising the structural and functional integrity of the membrane.[6][7] This disruption of the membrane architecture is the foundational event that leads to the inhibition of key enzymatic pathways.

The Central Hypothesis: this compound as an Uncoupler of Oxidative Phosphorylation

Building upon the foundational principle of membrane disruption, the central hypothesis for the enzymatic inhibition pathway of this compound is its function as an uncoupler of oxidative phosphorylation . This mechanism is shared by other phenolic compounds and represents a potent means of rapidly depleting a microbe's energy reserves.

In essence, oxidative phosphorylation is the process by which microorganisms generate the majority of their adenosine triphosphate (ATP), the universal energy currency of the cell. This process involves the transfer of electrons through a series of membrane-bound enzyme complexes, known as the electron transport chain (ETC). The energy released during electron transport is used to pump protons (H+) across the cell membrane, establishing an electrochemical gradient known as the proton motive force (PMF) .[8] The PMF is a critical energy reservoir that is harnessed by the membrane-bound enzyme ATP synthase to drive the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).[3][9]

This compound, by virtue of its chemical properties, is believed to act as a protonophore. It is a weakly acidic compound that can pick up protons from the outer, proton-rich side of the membrane, diffuse across the lipid bilayer, and release the protons into the cytoplasm, thus short-circuiting the proton gradient.[10][11] This dissipation of the proton motive force effectively "uncouples" the process of electron transport from ATP synthesis. The electron transport chain may continue to function, but the energy generated is dissipated as heat rather than being converted into ATP. One study explicitly suggests that this uncoupling of the membrane leads to an ATP deficiency, culminating in cell death due to energy starvation.[12]

Caption: Proposed mechanism of this compound (PCMX) as an uncoupler of oxidative phosphorylation.

Primary Enzymatic Consequence: Inhibition of ATP Synthase

The most immediate and critical enzymatic consequence of the dissipation of the proton motive force is the inhibition of ATP synthase activity .[3][13] It is important to clarify that this is not necessarily a direct competitive or non-competitive inhibition where PCMX binds to the active site of the enzyme. Instead, it is a functional inhibition caused by the depletion of the enzyme's substrate—the proton gradient. Without a sufficient proton motive force, the F0 subunit of ATP synthase cannot rotate, which in turn prevents the conformational changes in the F1 subunit necessary for ATP synthesis.[3][14][15] This cessation of ATP production cripples the microbe's ability to perform essential cellular functions, including DNA replication, protein synthesis, and cell division.

Secondary Enzymatic Consequences and Broader Metabolic Disruption

The impact of this compound extends beyond the functional inhibition of ATP synthase. The disruption of the cell membrane and the collapse of the proton motive force create a hostile environment for other membrane-associated enzymes and lead to a broader dysregulation of cellular metabolism.

-

Inhibition of Respiratory Chain Enzymes: While the electron transport chain can still technically operate in an uncoupled state, the altered membrane fluidity and potential direct interactions with PCMX can inhibit the activity of its constituent enzymes, such as NADH dehydrogenases and cytochrome oxidases .[6][16] This would further exacerbate the energy crisis within the cell.

-

Disruption of Cell Wall Synthesis: The synthesis of peptidoglycan, the primary component of the bacterial cell wall, is an energy-intensive process that relies on ATP.[7][17] Key enzymes involved in the later stages of peptidoglycan synthesis, such as transglycosylases and transpeptidases (also known as penicillin-binding proteins), are located in or associated with the cell membrane.[18][19][20] The depletion of ATP and the physical disruption of the membrane environment by PCMX would indirectly inhibit these enzymes, leading to a weakened cell wall and increased susceptibility to osmotic lysis.[1][21]

-

Impairment of Transport and Motility: The proton motive force is not only used for ATP synthesis but also directly powers nutrient transport across the cell membrane and the rotation of flagella for motility.[8][22] By dissipating the PMF, PCMX effectively inhibits these processes, leading to nutrient starvation and immobilization.

Quantitative Analysis of Antimicrobial Activity

| Microorganism | MIC Range (mg/L) | Reference |

| Pseudomonas putida | 62.5 - 250 | [5] |

| Pseudomonas moorei | 62.5 - 250 | [5] |

| Sphingomonas mali | 62.5 - 250 | [5] |

| Bacillus subtilis | 62.5 - 250 | [5] |

| Skin Bacteria (Resident & Transient) | 12.5 - 200 | [5] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria. [5]

Experimental Protocols for Investigating Enzymatic Inhibition Pathways

To facilitate further research into the precise mechanisms of this compound's action, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and provide a framework for investigating the central hypothesis of oxidative phosphorylation uncoupling.

Protocol 1: Measurement of Proton Motive Force (PMF) Dissipation

This protocol utilizes a fluorescent dye that is sensitive to changes in the transmembrane potential to assess the effect of PCMX on the PMF.

Objective: To determine if this compound dissipates the proton motive force in a dose-dependent manner.

Materials:

-

Bacterial culture (e.g., E. coli, B. subtilis) in mid-logarithmic growth phase.

-

Fluorescent membrane potential probe (e.g., DiSC3(5)).

-

Potassium chloride (KCl) solutions of varying concentrations.

-

Valinomycin (a potassium ionophore).

-

This compound stock solution.

-

Fluorometer.

Procedure:

-

Cell Preparation: Harvest bacterial cells by centrifugation and wash them twice with a low-potassium buffer. Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).

-

Dye Loading: Add the fluorescent probe to the cell suspension and incubate in the dark to allow for dye uptake and equilibration across the membrane.

-

Baseline Fluorescence Measurement: Place the cell suspension in a fluorometer cuvette and record the baseline fluorescence until a stable signal is achieved.

-

Generation of a Standard Curve: Sequentially add small aliquots of a concentrated KCl solution to the cuvette, followed by the addition of valinomycin. This will generate a known membrane potential, and the corresponding fluorescence quenching can be used to create a standard curve.

-

Testing PCMX: To a fresh aliquot of dye-loaded cells, add varying concentrations of this compound and monitor the fluorescence over time. A dissipation of the PMF will result in an increase in fluorescence (de-quenching).

-

Data Analysis: Compare the fluorescence changes induced by PCMX to the standard curve to quantify the extent of PMF dissipation.

Caption: Experimental workflow for measuring proton motive force dissipation by this compound.

Protocol 2: ATP Synthase Activity Assay

This protocol measures the ATP synthesis activity of isolated bacterial membranes in the presence of PCMX.

Objective: To determine if this compound inhibits ATP synthesis in bacterial membranes.

Materials:

-

Isolated bacterial inner membranes (prepared by sonication or French press followed by ultracentrifugation).

-

ATP synthase assay buffer (containing ADP, inorganic phosphate, and a respiratory substrate like NADH or succinate).

-

ATP detection reagent (e.g., luciferin/luciferase-based).

-

This compound stock solution.

-

Luminometer.

Procedure:

-

Membrane Preparation: Isolate and purify bacterial inner membranes and determine the protein concentration.

-

Reaction Setup: In a luminometer plate, add the assay buffer and the isolated membranes.

-

PCMX Incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Initiate Reaction: Initiate the ATP synthesis reaction by adding the respiratory substrate (e.g., NADH).

-

ATP Detection: At specific time points, add the ATP detection reagent and measure the luminescence.

-

Data Analysis: Plot the rate of ATP synthesis as a function of PCMX concentration to determine the IC50 value.

Protocol 3: NADH Dehydrogenase Activity Assay

This protocol assesses the effect of PCMX on a key enzyme of the electron transport chain.

Objective: To determine if this compound directly inhibits the activity of NADH dehydrogenase.

Materials:

-

Isolated bacterial inner membranes.

-

NADH dehydrogenase assay buffer.

-

NADH solution.

-

An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

-

This compound stock solution.

-

Spectrophotometer.

Procedure:

-

Reaction Setup: In a spectrophotometer cuvette, add the assay buffer, isolated membranes, and the electron acceptor (DCPIP).

-

PCMX Incubation: Add varying concentrations of this compound and incubate.

-

Initiate Reaction: Initiate the reaction by adding NADH.

-

Measure Absorbance: Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to the NADH dehydrogenase activity.

-

Data Analysis: Calculate the initial reaction velocities at different PCMX concentrations and determine if there is a direct inhibitory effect.

Conclusion and Future Directions

The antimicrobial efficacy of this compound is fundamentally linked to its ability to disrupt the microbial cell membrane. The most compelling hypothesis for its enzymatic inhibition pathway is its role as an uncoupler of oxidative phosphorylation, leading to the dissipation of the proton motive force and the subsequent functional inhibition of ATP synthase. This primary action triggers a cascade of secondary effects, including the potential inhibition of other membrane-bound enzymes and the disruption of vital cellular processes such as cell wall synthesis and nutrient transport.

While the overarching mechanism is becoming clearer, there remains a need for more granular, quantitative studies to elucidate the precise interactions of this compound with specific microbial enzymes. Future research should focus on determining the kinetic parameters of inhibition for key membrane-bound enzymes and exploring the potential for synergistic effects with other antimicrobial agents. A deeper understanding of these pathways will not only reinforce our knowledge of this classic antiseptic but also inform the development of novel antimicrobial strategies in an era of increasing antibiotic resistance.

References

-

Poger, D., & Mark, A. E. (2019). Effect of Triclosan and Chloroxylenol on Bacterial Membranes. The Journal of Physical Chemistry B, 123(25), 5291–5301. [Link]

-

Ghanem, K. M., Al-Garni, S. M., & Al-Shehri, A. N. (2018). OPTIMIZATION THE DEGRADATION OF CHLOROXYLENOL BY FREE AND IMMOBILIZED KLEBSIELLA PNEUMONIAE D2. International Journal of Current Advanced Research, 6(10), 7082-7091. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723, 4-Chloro-3,5-dimethylphenol. Retrieved from [Link]

-

Choi, Y., & Oh, S. (2019). Removal of Chloroxylenol Disinfectant by an Activated Sludge Microbial Community. Applied and Environmental Microbiology, 85(13), e00475-19. [Link]

-

Nowak, M., Bernat, P., & Zielińska-Borkowska, U. (2021). Mitigating the inhibition of antibacterial agent chloroxylenol on nitrification system-The role of Rhodococcus ruber in a bioaugmentation system. Journal of Hazardous Materials, 402, 123548. [Link]

-

Cook, K. A., Wisedchaisri, G., & Hol, W. G. (2011). The three NADH dehydrogenases of Pseudomonas aeruginosa: Their roles in energy metabolism and links to virulence. Journal of molecular biology, 412(3), 433–446. [Link]

-

Lo, C. J., Chen, C. Y., & Yang, Y. C. (2016). Using Biophysics to Monitor the Essential Protonmotive Force in Bacteria. Methods in molecular biology (Clifton, N.J.), 1407, 95–106. [Link]

-

Ordal, G. W. (1977). Inhibition of bacterial transport by uncouplers of oxidative phosphorylation. Effects of pentachlorophenol and analogues in Bacillus subtilis. Journal of bacteriology, 129(2), 702–707. [Link]

-

Ismail, A. M., Allam, A. A., & Ali, A. M. (2021). Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation. Environmental Science and Pollution Research, 28(32), 43849–43860. [Link]

-

Gao, J., Li, D., Wang, J., & Ma, Q. (2021). Chloroxylenol at environmental concentrations can promote conjugative transfer of antibiotic resistance genes by multiple mechanisms. Science of The Total Environment, 816, 151599. [Link]

-

Danilov, V. S., & Ismailov, A. D. (1989). Bacterial bioluminescence inhibition by Chlorophenols. FEMS Microbiology Letters, 58(2-3), 271-274. [Link]

-

Nakagawa, J., Tamaki, S., Tomioka, S., & Matsuhashi, M. (1984). Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships. The Journal of antibiotics, 37(12), 1587–1596. [Link]

-

Al-Janabi, A. A. H. (2021). Antibacterial activity of chloroxylenol and thymol against pathogenic bacteria isolated from under long nails. European Review for Medical and Pharmacological Sciences, 25(1), 163-170. [Link]

-

Stokes, J. M., MacNair, C. R., Ilyas, B., & Brown, E. D. (2017). Proton motive force underpins respiration-mediated potentiation of aminoglycoside lethality in pathogenic Escherichia coli. Cell chemical biology, 24(2), 153–159. [Link]

-

Wadhwa, N., & Berg, H. C. (2023). Spatio-temporal dynamics of the proton motive force on single bacterial cells. eLife, 12, e83821. [Link]

-

Al-Hulu, S. M., & Al-Shamire, M. R. (2023). Inhibitors of ATP Synthase as New Antibacterial Candidates. Antibiotics, 12(4), 652. [Link]

-

Melo, A. M., O'Rourke, T., & Schobert, M. (2019). NADH Dehydrogenases in Pseudomonas aeruginosa Growth and Virulence. Frontiers in microbiology, 10, 169. [Link]

-

Stavrakakis, I., Gkillas, M., & Gikas, P. (2024). Influence of the oxidative phosphorylation uncoupler m-chlorophenol on activated sludge production, nutrients removal efficiency and bacterial community structure of a membrane reactor system. Journal of Environmental Management, 360, 120892. [Link]

-

Poger, D., & Mark, A. E. (2019). Effect of Triclosan and Chloroxylenol on Bacterial Membranes. The Journal of physical chemistry. B, 123(25), 5291–5301. [Link]

-

Kulkarni, A. P., & Sajan, M. (1991). Uncoupling of oxidative phosphorylation in rat liver mitochondria by chloroethanols. Toxicology letters, 56(1-2), 159–165. [Link]

-

Jain, A., & Nath, S. (2001). Inhibition of ATP Hydrolysis by Thermoalkaliphilic F1Fo-ATP Synthase Is Controlled by the C Terminus of the ɛ Subunit. The Journal of biological chemistry, 276(18), 14976–14981. [Link]

-

Wehrmann, M., Bill, J., Berríos-Rivera, S. J., & Blank, L. M. (2017). Systems Analysis of NADH Dehydrogenase Mutants Reveals Flexibility and Limits of Pseudomonas taiwanensis VLB120's Metabolism. Applied and environmental microbiology, 83(11), e00230-17. [Link]

-

Joshi, M. V., Buter, J., & van der Meer, J. R. (2021). Active Efflux Leads to Heterogeneous Dissipation of Proton Motive Force by Protonophores in Bacteria. mBio, 12(4), e01348-21. [Link]

-

Curtis, N. A., & Hayes, M. V. (1981). Peptidoglycan Transpeptidase Inhibition in Pseudomonas aeruginosa and Escherichia coli by Penicillins and Cephalosporins. Antimicrobial agents and chemotherapy, 19(4), 595–598. [Link]

-

Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental health perspectives, 87, 213–218. [Link]

-

AK LECTURES. (2015, March 16). Mechanism of Transpeptidase and Inhibition with Penicillin [Video]. YouTube. [Link]

-

Dancey, G. F., & Shapiro, B. M. (1976). The NADH dehydrogenase of the respiratory chain of Escherichia coli. II. Kinetics of the purified enzyme and the effects of antibodies elicited against it on membrane-bound and free enzyme. The Journal of biological chemistry, 251(19), 5921–5928. [Link]

-

Knopp, M., & Andersson, D. I. (2018). Experimental Evolution of Escherichia coli K-12 in the Presence of Proton Motive Force (PMF) Uncoupler Carbonyl Cyanide m-Chlorophenylhydrazone Selects for Mutations Affecting PMF-Driven Drug Efflux Pumps. Antimicrobial agents and chemotherapy, 62(10), e00997-18. [Link]

-

Wikipedia. (2024, May 22). Chloroxylenol. [Link]

-

Sobti, M., Nanda, J., & Rubinstein, J. L. (2019). Structure of a bacterial ATP synthase. eLife, 8, e43148. [Link]

-

Maloney, P. C. (1977). A protonmotive force drives ATP synthesis in bacteria. Proceedings of the National Academy of Sciences of the United States of America, 74(5), 1805–1808. [Link]

-

Lim, B., & Lee, D. Y. (2019). A Regulatory NADH/NAD+ Redox Biosensor for Bacteria. ACS synthetic biology, 8(2), 263–271. [Link]

-

Wacnik, K., Rao, V. A., & Brown, E. D. (2023). Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division. mBio, 14(2), e03429-22. [Link]

-

Medicosis Perfectionalis. (2024, July 18). Uncouplers of Oxidative Phosphorylation (ETC) - Mitochondrial Poisons (Toxins) [Video]. YouTube. [Link]

-

Ahmad, Z. (2015). ATP Synthase: Structure, Function and Inhibition. ResearchGate. [Link]

-

Wadhwa, N., Phillips, M., & Berg, H. C. (2024). Spatiotemporal dynamics of the proton motive force on single bacterial cells. Proceedings of the National Academy of Sciences of the United States of America, 121(22), e2306208121. [Link]

-

Joshi, M. V., Buter, J., & van der Meer, J. R. (2021). Active Efflux Leads to Heterogeneous Dissipation of Proton Motive Force by Protonophores in Bacteria. mBio, 12(4), e01348-21. [Link]

Sources

- 1. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Removal of Chloroxylenol Disinfectant by an Activated Sludge Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Triclosan and Chloroxylenol on Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using Biophysics to Monitor the Essential Protonmotive Force in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Inhibition of bacterial transport by uncouplers of oxidative phosphorylation. Effects of pentachlorophenol and analogues in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of ATP Hydrolysis by Thermoalkaliphilic F1Fo-ATP Synthase Is Controlled by the C Terminus of the ɛ Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure of a bacterial ATP synthase | eLife [elifesciences.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Peptidoglycan Transpeptidase Inhibition in Pseudomonas aeruginosa and Escherichia coli by Penicillins and Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 21. europeanreview.org [europeanreview.org]

- 22. Proton motive force underpins respiration-mediated potentiation of aminoglycoside lethality in pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

environmental degradation pathways of 4-Chloro-2,5-xylenol in aqueous solutions

An In-depth Technical Guide to the Environmental Degradation Pathways of 4-Chloro-2,5-xylenol in Aqueous Solutions

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, also known as chloroxylenol or PCMX, is a potent antimicrobial agent extensively used in disinfectants, antiseptic soaps, and personal care products.[1][2] Its widespread application and subsequent release into wastewater systems have positioned it as an emerging environmental pollutant of concern.[3] Due to its inherent biocidal properties, PCMX can be toxic to aquatic organisms and may persist in the environment if not effectively degraded.[2][3][4] This technical guide provides a comprehensive overview of the primary degradation pathways of PCMX in aqueous solutions, synthesizing findings from recent scientific literature. We will explore advanced oxidation processes (AOPs), biodegradation by microbial communities, and the analytical methodologies required to elucidate these complex pathways. The guide is intended for researchers, environmental scientists, and professionals in drug development and water treatment, offering both mechanistic insights and practical experimental frameworks.

Introduction to this compound (PCMX)

PCMX (Figure 1) is a halogenated phenol recognized for its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.[2][5] Its mechanism of action involves the disruption of microbial cell walls and the inhibition of key enzymatic functions.[2] The stability that makes it an effective preservative also contributes to its potential environmental persistence. Incomplete removal during conventional wastewater treatment processes can lead to its discharge into surface waters, posing risks to aquatic ecosystems.[6] Understanding its degradation kinetics and pathways is therefore critical for developing effective remediation strategies and assessing its environmental fate.

Figure 1: Chemical Structure of this compound (PCMX)

Caption: Chemical structure of this compound.

Primary Degradation Pathways in Aqueous Environments

The breakdown of PCMX in water is primarily governed by three distinct mechanisms: Advanced Oxidation Processes (AOPs), which involve highly reactive chemical species; Biodegradation, mediated by microorganisms; and Photodegradation, driven by light energy.

Advanced Oxidation Processes (AOPs)

AOPs are a class of water treatment technologies that rely on the in-situ generation of powerful, non-selective oxidizing agents, most notably the hydroxyl radical (•OH) and the sulfate radical (SO₄•⁻).[7][8] These radicals can rapidly attack and mineralize recalcitrant organic pollutants like PCMX into simpler, less harmful substances such as CO₂, H₂O, and inorganic ions.[7][9]

Persulfate-Based Oxidation

Thermally activated persulfate (TAP) is a highly effective AOP for PCMX degradation.[7] The process generates both sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), with the former being the predominant species at neutral pH.[7] Sulfate radicals possess a higher redox potential and a longer half-life than hydroxyl radicals, enabling more efficient degradation of persistent contaminants.[7] The degradation follows a pseudo-first-order kinetic model and proceeds through several steps, including dechlorination, oxidation of the aromatic ring and its methyl side-chains, and eventual ring-opening to form smaller organic acids.[7][9]

Ozonation and Plasma-Ozonation Systems

Ozone (O₃) can degrade PCMX either through direct reaction or, more effectively, through the formation of hydroxyl radicals, a process favored under alkaline conditions.[10][11] Combining ozonation with non-thermal plasma (NTP) has been shown to significantly enhance degradation efficiency.[12][13] In an NTP/O₃ system, PCMX degradation rates of nearly 80% have been achieved in under 15 minutes.[12] The primary pathway involves an electrophilic attack by •OH on the aromatic ring, leading to hydroxylated intermediates.[12]

UV-Based and Fenton-Like Processes

Other significant AOPs include processes that utilize ultraviolet (UV) light to generate radicals.

-

UV/Persulfate: This process uses UV light to activate persulfate, generating sulfate radicals that effectively degrade PCMX. The pathway leads to aromatic ring-opening, dechlorination, and eventual mineralization.[9]

-

UV/H₂O₂ and UV/Fenton: These methods generate hydroxyl radicals and have proven effective for the degradation of various chlorophenols.[14][15] The photo-Fenton process, in particular, is one of the most efficient AOPs for this class of compounds.[14]

Caption: Generalized degradation pathway of PCMX via Advanced Oxidation Processes (AOPs).

Biodegradation Pathways

Microorganisms have evolved diverse enzymatic systems capable of breaking down complex organic molecules, including halogenated phenols like PCMX.

Fungal Biotransformation

Fungi, particularly white-rot fungi, are adept at degrading PCMX. Strains such as Cunninghamella elegans and Trametes versicolor have demonstrated over 70% elimination of PCMX.[1] The degradation is catalyzed by enzymes like cytochrome P450 monooxygenases and laccases, which perform key reactions including dechlorination, hydroxylation, and oxidation of the methyl groups.[1][6][9]

Bacterial Mineralization

Certain bacteria can not only transform but completely mineralize PCMX. A newly isolated strain, Rhodococcus pyridinivorans DMU114, has been shown to degrade PCMX through a distinct pathway.[16] The process is initiated by a flavin-dependent monooxygenase (CxyAB) that catalyzes an ortho-hydroxylation step, forming 4-chloro-3,5-dimethylcatechol. This is followed by dechlorination and subsequent cleavage of the aromatic ring.[16] Other bacteria, such as Klebsiella pneumoniae, have also been optimized for PCMX degradation.[17]

Caption: PCMX biodegradation pathway initiated by the monooxygenase CxyAB in R. pyridinivorans.[16]

Ecotoxicity of Degradation Intermediates

A critical aspect of degradation studies is the assessment of the toxicity of the resulting solution. Degradation does not inherently equate to detoxification. In some AOPs, the initial transformation products can exhibit higher toxicity than the parent PCMX molecule.[12] For instance, during NTP/O₃ treatment, an initial increase in toxicity was observed, attributed to the formation of intermediates like 3,5-dimethylphenol, before toxicity decreased with further mineralization.[12] In contrast, fungal biodegradation has been shown to effectively reduce the overall ecotoxicity of PCMX-contaminated water.[1] This underscores the necessity of integrating chemical analysis with ecotoxicological bioassays (e.g., using Daphnia magna or luminescent bacteria) for a holistic assessment of any remediation technology.[7][12][18]

Data Summary: PCMX Degradation Efficiency

| Degradation Method | System/Organism | Efficiency/Rate | Key Intermediates/Products | Reference |

| AOPs | ||||

| Plasma/Ozonation | NTP/O₃ System | 79.4% degradation in 14 min | 3,5-dimethylphenol, hydroxylated products | [12] |

| Thermal Persulfate | TAP System | Pseudo-first-order kinetics | Dechlorinated & oxidized intermediates, organic acids | [7] |

| UV/Persulfate | UV/PS System | Leads to complete mineralization | Short-chain carboxylic acids | [9] |

| Biodegradation | ||||

| Fungal | C. elegans, T. versicolor | >70% elimination | Hydroxylated and dechlorinated products | [1] |

| Bacterial | R. pyridinivorans | Mineralization | 4-chloro-3,5-dimethylcatechol | [16] |

| Activated Sludge | Mixed microbial community | 44-87% removal | Not fully characterized | [4] |

Experimental Protocols & Methodologies

Protocol: Forced Degradation Study of PCMX

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing degradation pathways.[19][20]

Objective: To generate degradation products of PCMX under various stress conditions for analytical method validation and pathway elucidation.

Materials:

-

PCMX reference standard

-

HPLC-grade water, methanol, and acetonitrile

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂) 30%

-

Quartz cuvettes/vessels for photostability

-

Thermostatically controlled oven, water bath, and photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of PCMX (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 80°C for 8-12 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a known concentration.[20]

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 80°C for 3-6 hours. Cool, neutralize with 0.1 M HCl, and dilute.[20]

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a known concentration.

-

Thermal Degradation: Place the solid PCMX powder in an oven at 60-80°C for 48 hours. Dissolve a known weight of the stressed sample for analysis.

-

Photolytic Degradation: Expose a PCMX solution in a quartz vessel to UV-Vis light in a photostability chamber (e.g., exposure of not less than 1.2 million lux hours).[21] Keep a control sample wrapped in aluminum foil to protect it from light.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method to separate and identify the parent drug from its degradation products.[21]

Workflow: Analytical Characterization

The identification of degradation pathways relies on robust analytical techniques capable of separating and identifying unknown compounds in a complex matrix.

Caption: Standard analytical workflow for the study of PCMX degradation pathways.

Conclusion and Future Outlook